molecular formula C14H23NO B14648625 Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- CAS No. 54133-31-2

Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl-

Cat. No.: B14648625
CAS No.: 54133-31-2
M. Wt: 221.34 g/mol
InChI Key: NOTBUIWGDOWDPS-UHFFFAOYSA-N
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Description

Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- is an organic compound that features a four-membered cyclic ketone structure with a cyclohexylimino group and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- typically involves the [2+2] cycloaddition reaction. This method is widely used for synthesizing cyclobutane-containing compounds due to its efficiency and versatility . The reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to enhance the yield and selectivity of the desired product. The use of samarium diiodide and other reducing agents can be employed to remove halogen atoms and yield the cyclobutanone derivative .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- involves its interaction with molecular targets through its ketone and imino groups. These interactions can lead to various chemical transformations, including ring-opening reactions and the formation of new bonds. The pathways involved often include non-adiabatic dynamics and surface hopping mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanone: A smaller cyclic ketone with a three-membered ring.

    Cyclopentanone: A larger cyclic ketone with a five-membered ring.

    Cyclohexanone: A six-membered cyclic ketone.

Uniqueness

Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in theoretical and experimental studies .

Properties

CAS No.

54133-31-2

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

3-cyclohexylimino-2,2,4,4-tetramethylcyclobutan-1-one

InChI

InChI=1S/C14H23NO/c1-13(2)11(14(3,4)12(13)16)15-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3

InChI Key

NOTBUIWGDOWDPS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC2CCCCC2)C(C1=O)(C)C)C

Origin of Product

United States

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